molecular formula C19H21N3O3 B11968494 (3E)-3-{[(4-methylphenoxy)acetyl]hydrazono}-N-phenylbutanamide

(3E)-3-{[(4-methylphenoxy)acetyl]hydrazono}-N-phenylbutanamide

Cat. No.: B11968494
M. Wt: 339.4 g/mol
InChI Key: UMZBQUORMUTLRT-RCCKNPSSSA-N
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Description

(3E)-3-{[(4-methylphenoxy)acetyl]hydrazono}-N-phenylbutanamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a hydrazono group, a phenyl group, and a butanamide backbone. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

The synthesis of (3E)-3-{[(4-methylphenoxy)acetyl]hydrazono}-N-phenylbutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the hydrazono group: This step involves the reaction of a hydrazine derivative with an appropriate aldehyde or ketone to form the hydrazono group.

    Acylation: The hydrazono compound is then acylated using 4-methylphenoxyacetyl chloride to introduce the 4-methylphenoxyacetyl group.

    Coupling with N-phenylbutanamide: The final step involves coupling the acylated hydrazono compound with N-phenylbutanamide under suitable reaction conditions to yield the target compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

(3E)-3-{[(4-methylphenoxy)acetyl]hydrazono}-N-phenylbutanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times.

Scientific Research Applications

(3E)-3-{[(4-methylphenoxy)acetyl]hydrazono}-N-phenylbutanamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound could be explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3E)-3-{[(4-methylphenoxy)acetyl]hydrazono}-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways would depend on the specific application and biological context.

Comparison with Similar Compounds

(3E)-3-{[(4-methylphenoxy)acetyl]hydrazono}-N-phenylbutanamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

(3E)-3-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]-N-phenylbutanamide

InChI

InChI=1S/C19H21N3O3/c1-14-8-10-17(11-9-14)25-13-19(24)22-21-15(2)12-18(23)20-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,20,23)(H,22,24)/b21-15+

InChI Key

UMZBQUORMUTLRT-RCCKNPSSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C(\C)/CC(=O)NC2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=C(C)CC(=O)NC2=CC=CC=C2

Origin of Product

United States

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